Rimacalib

描述

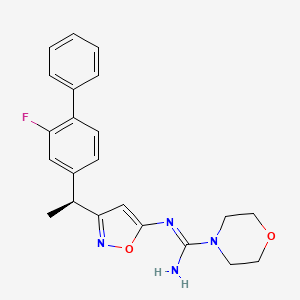

Structure

3D Structure

属性

IUPAC Name |

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTIJGWONQOOLC-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215174-50-8 |

Source

|

| Record name | Rimacalib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimacalib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIMACALIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Rimacalib (SMP-114): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimacalib (SMP-114) is a novel, orally bioavailable small molecule inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). Initially investigated for its therapeutic potential in rheumatoid arthritis, for which it entered Phase II clinical trials, its mechanism has also been explored in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling effects, and the experimental evidence supporting its activity. Quantitative data from key studies are summarized, and detailed methodologies for pivotal experiments are provided to facilitate replication and further investigation.

Core Mechanism of Action: CaMKII Inhibition

The primary mechanism of action of this compound is the inhibition of CaMKII. CaMKII is a serine/threonine protein kinase that plays a crucial role in cellular signal transduction pathways, responding to changes in intracellular calcium levels. This compound acts as an ATP-competitive inhibitor of CaMKII.

Potency and Isoform Selectivity

This compound exhibits inhibitory activity against different isoforms of CaMKII. The half-maximal inhibitory concentrations (IC50) have been determined for several isoforms, indicating a degree of selectivity.

| Parameter | Value | Target Isoform(s) | Reference |

| IC50 | ~1 µM | CaMKIIα | [1][2] |

| IC50 | ~30 µM | CaMKIIγ | [1][2] |

Downstream Effects on Cellular Calcium Homeostasis

A significant body of research on this compound has focused on its effects on cardiomyocytes, where CaMKII is a key regulator of calcium handling. These studies provide valuable insight into the functional consequences of CaMKII inhibition by this compound.

Reduction of Sarcoplasmic Reticulum (SR) Ca2+ Leak

This compound has been shown to significantly reduce spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum, an event termed "SR Ca2+ leak." This is a critical finding, as excessive SR Ca2+ leak is implicated in cardiac arrhythmias and heart failure. The primary measure of this phenomenon is the frequency of Ca2+ sparks.

| Cell Type | Condition | Treatment | Ca2+ Spark Frequency (sparks/100 µm/s) | Reference |

| Human Atrial Cardiomyocytes | Control | 3.02 ± 0.91 | [3] | |

| SMP-114 | 0.72 ± 0.33 | [3] | ||

| Human Failing Left Ventricular Cardiomyocytes | Control | 1.69 ± 0.27 | [3] | |

| SMP-114 | 0.78 ± 0.23 | [3] | ||

| Murine Ventricular Cardiomyocytes | Control | 1.50 ± 0.28 | [3] | |

| SMP-114 | 0.30 ± 0.07 | [3] |

Modulation of Ca2+ Transient Amplitude

Consistent with its effect on reducing SR Ca2+ leak, this compound has been observed to improve the post-rest potentiation of Ca2+-transient amplitude. This suggests that by preventing the depletion of SR Ca2+ stores during rest, more calcium is available for release upon subsequent stimulation.

| Parameter | Control | SMP-114 | Reference |

| Post-rest Potentiation of Ca2+-transient Amplitude | 37 ± 4% | 52 ± 5% | [3] |

Role in Inflammatory Pathways and Rheumatoid Arthritis

This compound was advanced to Phase II clinical trials for the treatment of rheumatoid arthritis (RA), indicating a presumed role in modulating inflammatory processes. However, the precise downstream signaling pathways in the context of RA are not fully elucidated in publicly available literature.

Investigated Pathways

One study investigated the effect of SMP-114 on rheumatoid synovial fibroblasts (RSF), which are key effector cells in RA pathogenesis. This study explored the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, which is involved in angiogenesis and inflammation. The results indicated that while CaMKII activation is reported to be involved in HIF-1α stabilization, SMP-114 did not reduce HIF-1-induced Vascular Endothelial Growth Factor (VEGF) production by RSF [4]. This suggests that the therapeutic effect of this compound in a rat model of collagen-induced arthritis is not mediated through this specific pathway[4].

Potential Unexplored Pathways

While direct evidence for this compound's effect on other key inflammatory pathways in RA is lacking, the known roles of CaMKII in inflammation suggest potential avenues of action. These include:

-

NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation in RA, driving the production of pro-inflammatory cytokines and matrix metalloproteinases in synovial fibroblasts[5]. CaMKII has been shown to be involved in NF-κB activation in other cell types, suggesting a potential, yet unconfirmed, link.

-

JAK/STAT Pathway: The JAK/STAT pathway is critical for signaling by numerous cytokines, such as IL-6, which are pivotal in RA pathogenesis. There is evidence that CaMKIIδ expression can be upregulated by the IL-6/JAK/STAT3 signaling axis in endothelial cells[6][7]. Inhibition of CaMKII by this compound could potentially interfere with this or other related inflammatory loops.

-

MAPK Pathway: The MAPK signaling pathways (including p38, JNK, and ERK) are also key players in the inflammatory and destructive processes in RA[8]. Cross-talk between CaMKII and MAPK pathways has been documented in various contexts.

Further research is required to delineate the specific signaling cascades modulated by this compound in the cell types relevant to rheumatoid arthritis.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathways

Caption: Mechanism of Action of this compound (SMP-114).

Experimental Workflow: Measurement of SR Ca2+ Sparks

Caption: Workflow for Measuring SR Ca2+ Sparks.

Detailed Experimental Protocols

Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Sparks

This protocol describes a general method for measuring Ca2+ sparks in isolated cardiomyocytes using laser scanning confocal microscopy, based on established methodologies[4][5][9].

1. Cell Isolation and Preparation:

- Isolate ventricular or atrial cardiomyocytes from the species of interest (e.g., human, murine) using established enzymatic digestion protocols.

- Allow cells to adhere to laminin-coated coverslips for a designated period.

2. Fluorescent Dye Loading:

- Prepare a loading solution containing a high-affinity Ca2+ indicator, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 5-10 µM in a suitable buffer (e.g., Tyrode's solution).

- Incubate the cardiomyocytes in the Fluo-4 AM solution for 20-30 minutes at room temperature in the dark.

- After loading, wash the cells with fresh buffer for at least 30 minutes to allow for de-esterification of the dye.

3. Drug Incubation:

- For the experimental group, incubate the Fluo-4 loaded cells with this compound (SMP-114) at the desired concentration (e.g., 10 µM) for a minimum of 15 minutes prior to imaging[1].

- For the control group, incubate cells with a vehicle control solution for the same duration.

4. Confocal Microscopy and Image Acquisition:

- Mount the coverslip with the prepared cells onto the stage of a laser scanning confocal microscope equipped with an oil-immersion objective (e.g., 60x or 100x).

- Excite the Fluo-4 dye using a 488 nm laser line and collect the emitted fluorescence at >500 nm.

- To record Ca2+ sparks, acquire images in line-scan mode (x-t plane). This involves repeatedly scanning a single line across the longitudinal axis of the myocyte at a high temporal resolution (e.g., 1-2 milliseconds per line).

- Record spontaneous Ca2+ sparks in resting, unstimulated cells. In some protocols, cells are field-stimulated to a steady state, after which stimulation is stopped, and spontaneous sparks are recorded[4].

5. Data Analysis:

- Analyze the resulting line-scan images using specialized software (e.g., ImageJ with appropriate plugins or custom analysis programs).

- Ca2+ sparks will appear as transient, localized increases in fluorescence.

- Identify and quantify the following spark parameters:

- Frequency: Number of sparks per unit length per unit time (e.g., sparks/100 µm/s).

- Amplitude: Peak fluorescence intensity of the spark normalized to the baseline fluorescence (F/F0).

- Duration: Full duration at half-maximal amplitude (FDHM).

- Width: Full width at half-maximal amplitude (FWHM).

- Perform statistical analysis to compare the spark parameters between the control and this compound-treated groups.

Measurement of Ca2+ Transient Amplitude using Fura-2

This protocol outlines a general method for measuring changes in global intracellular Ca2+ transients using the ratiometric indicator Fura-2[3][10][11][12][13][14].

1. Cell Preparation and Dye Loading:

- Isolate and prepare cardiomyocytes as described in section 5.1.1.

- Load cells with Fura-2 AM (typically 2-5 µM) for 20-30 minutes at room temperature.

- Wash the cells and allow for de-esterification for at least 30 minutes.

2. Drug Incubation:

- Incubate the Fura-2 loaded cells with either this compound (SMP-114) or a vehicle control as described in section 5.1.3.

3. Fluorescence Measurement:

- Mount the cells on an inverted microscope equipped for ratiometric fluorescence imaging.

- Excite the Fura-2 dye by alternating between two wavelengths: ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).

- Collect the fluorescence emission at ~510 nm for both excitation wavelengths.

- The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.

4. Experimental Protocol for Post-Rest Potentiation:

- Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to elicit steady-state Ca2+ transients.

- Introduce a rest period by ceasing stimulation for a defined duration (e.g., 30 seconds).

- Record the first Ca2+ transient immediately upon resumption of stimulation.

- The amplitude of this post-rest transient is compared to the steady-state transient amplitude to determine the degree of potentiation.

5. Data Analysis:

- Calculate the F340/F380 ratio for each time point.

- Measure the amplitude of the steady-state Ca2+ transients and the post-rest Ca2+ transient.

- Calculate the post-rest potentiation as the percentage increase in the amplitude of the post-rest transient relative to the steady-state transient.

- Compare the potentiation between the control and this compound-treated groups using appropriate statistical tests.

Conclusion

This compound (SMP-114) is a CaMKII inhibitor with well-characterized effects on cellular calcium homeostasis, particularly in reducing sarcoplasmic reticulum Ca2+ leak in cardiomyocytes. While it has been investigated for rheumatoid arthritis, the specific downstream signaling pathways responsible for its anti-inflammatory effects in this context remain to be fully elucidated. The available evidence suggests that its mechanism in rheumatoid synovial fibroblasts is independent of the HIF-1α/VEGF pathway. Future research should focus on the potential modulation of key inflammatory cascades such as the NF-κB, JAK/STAT, and MAPK pathways by this compound in relevant immune and stromal cells to fully understand its therapeutic potential in inflammatory diseases.

References

- 1. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CaMKII Activity in the Inflammatory Response of Cardiac Diseases [mdpi.com]

- 4. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of nuclear factor-kappaB inhibition on rheumatoid fibroblast-like synoviocytes and collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inflammatory modulation of synovial fibroblasts in rheumatoid arthritis [mountainscholar.org]

- 12. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Insights into the Role of Synovial Fibroblasts Leading to Joint Destruction in Rheumatoid Arthritis [mdpi.com]

Rimacalib (SMP-114): A Technical Guide to a CaMKII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimacalib, also known as SMP-114, is an orally bioavailable small molecule that functions as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Initially investigated for the treatment of rheumatoid arthritis, its mechanism of action has garnered significant interest for its potential therapeutic applications in cardiovascular diseases, particularly those associated with aberrant CaMKII activity such as cardiac arrhythmias and heart failure. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its role in relevant signaling pathways.

Quantitative Data

The inhibitory activity of this compound against various CaMKII isoforms has been characterized, demonstrating a degree of isoform selectivity. The following table summarizes the available quantitative data for this compound and provides a comparative look at other notable CaMKII inhibitors.

| Inhibitor | CaMKIIα IC50 | CaMKIIγ IC50 | CaMKIIδ IC50 | CaMKIIβ IC50 | Reference(s) |

| This compound (SMP-114) | ~1 µM | ~30 µM | Modulated | Modulated | [1][2] |

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of CaMKII. CaMKII is a serine/threonine kinase that plays a crucial role in signal transduction pathways governing a wide range of cellular functions. In pathological conditions, hyperactivation of CaMKII can lead to detrimental downstream effects. This compound, by blocking the kinase activity of CaMKII, mitigates these pathological processes.

Cardiovascular Effects

In cardiomyocytes, CaMKII is a key regulator of calcium homeostasis. Its over-activation is implicated in the pathogenesis of heart failure and arrhythmias. A primary mechanism is the phosphorylation of the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR). This phosphorylation increases the open probability of RyR2, leading to an abnormal diastolic Ca2+ leak from the SR. This "SR Ca2+ leak" can trigger delayed afterdepolarizations, a known cause of cardiac arrhythmias. This compound has been shown to effectively reduce this SR Ca2+ leak by inhibiting CaMKII-mediated RyR2 phosphorylation.

Anti-inflammatory Effects

In the context of rheumatoid arthritis, CaMKII is involved in the inflammatory processes within synovial fibroblasts. While the precise signaling cascade is still under investigation, CaMKII is known to influence the production of pro-inflammatory cytokines and mediators of joint destruction. By inhibiting CaMKII, this compound is proposed to dampen these inflammatory responses.

Signaling Pathways

The following diagrams illustrate the signaling pathways in which this compound acts as a key modulator.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the scientific literature for the characterization of this compound.

In Vitro CaMKII Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on CaMKII in a cell-free system.

Objective: To determine the IC50 value of this compound for a specific CaMKII isoform.

Materials:

-

Recombinant human CaMKII (isoform of interest)

-

CaMKII substrate peptide (e.g., Autocamtide-2)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Calmodulin

-

CaCl2

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the kinase reaction mix in the kinase assay buffer containing the CaMKII enzyme, calmodulin, and CaCl2.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the kinase reaction mix to the wells.

-

Initiate the kinase reaction by adding a mixture of the CaMKII substrate peptide and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak in Cardiomyocytes

This protocol describes the measurement of Ca2+ sparks, which are elemental Ca2+ release events from the SR, as an indicator of SR Ca2+ leak.

Objective: To assess the effect of this compound on SR Ca2+ leak in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Tyrode's solution

-

Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound (10 µM)

-

Laser scanning confocal microscope

-

Image analysis software (e.g., ImageJ with SparkMaster plugin)

Procedure:

-

Cell Preparation and Loading:

-

Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., mouse or rabbit).

-

Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for approximately 15-30 minutes at room temperature.

-

For the treatment group, pre-incubate the cells with 10 µM this compound for at least 15 minutes prior to and during imaging[4][5]. The control group should be incubated with the vehicle (DMSO).

-

-

Confocal Imaging:

-

Place the dye-loaded cardiomyocytes in a chamber on the stage of a laser scanning confocal microscope.

-

Use a line-scan imaging mode to achieve high temporal resolution. The scan line should be positioned along the longitudinal axis of the cardiomyocyte.

-

Excite the fluorescent dye with an appropriate laser line (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.

-

Record spontaneous Ca2+ sparks in quiescent cardiomyocytes. To induce a steady-state SR Ca2+ load, cells can be field-stimulated (e.g., at 1 Hz) for a period before stopping the stimulation to record spontaneous events.

-

-

Data Analysis:

-

Analyze the recorded line-scan images using specialized software (e.g., SparkMaster plugin for ImageJ).

-

The software will automatically or semi-automatically detect Ca2+ sparks based on their characteristic amplitude, spatial spread, and duration.

-

Quantify the Ca2+ spark frequency (sparks per 100 µm per second) as the primary measure of SR Ca2+ leak.

-

Compare the Ca2+ spark frequency between the control and this compound-treated groups to determine the effect of the inhibitor.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for diseases driven by CaMKII hyperactivation. Its well-characterized inhibitory profile and demonstrated efficacy in cellular models of cardiovascular disease highlight its promise. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound. Further investigation into its isoform selectivity and in vivo efficacy will be crucial for its translation into clinical practice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Rimacalib (SMP-114): A Case Study in CaMKII Inhibition for Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimacalib (SMP-114) emerged as a novel, orally available small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a signaling protein implicated in inflammatory pathways. Developed by Dainippon Sumitomo Pharma, this compound progressed to Phase II clinical trials for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, summarizing the available quantitative data, experimental methodologies, and the underlying scientific rationale for its development. Despite promising preclinical evidence in animal models of arthritis, the clinical development of this compound for RA was ultimately halted due to a lack of efficacy in Phase II studies. This document serves as a detailed case study for researchers and professionals in drug development, illustrating the challenges of translating preclinical findings to clinical success.

Introduction

Rheumatoid arthritis (RA) is a systemic autoimmune disease that primarily affects the synovial joints, leading to chronic inflammation, cartilage and bone erosion, and significant disability. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways that perpetuate the inflammatory cascade and drive joint destruction. One such pathway involves the Ca2+/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including inflammation.

This compound (SMP-114) was developed as a potent inhibitor of CaMKII with the therapeutic goal of modulating the inflammatory response in RA. This guide details the scientific journey of this compound, from its discovery and preclinical validation to its evaluation in clinical trials.

Discovery and Development

This compound was identified as a promising therapeutic candidate by Dainippon Sumitomo Pharma (now Sumitomo Pharma). While specific details regarding the initial screening and lead optimization process are not extensively published, the company's annual reports from 2007 and 2008 confirmed that SMP-114 was advancing through clinical development for rheumatoid arthritis, with Phase II trials underway in Europe and Japan during that period.[1][2]

The development of this compound was underpinned by the growing understanding of CaMKII's role in inflammatory and destructive processes relevant to RA, particularly in osteoclastogenesis, the process of bone resorption which is a hallmark of RA.

Mechanism of Action: Targeting CaMKII

This compound is a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor.[3] It exerts its effects by blocking the activity of this enzyme, which is involved in various signaling cascades.

CaMKII Signaling in Osteoclastogenesis

A key rationale for targeting CaMKII in rheumatoid arthritis is its role in osteoclast differentiation and function. Osteoclasts are bone-resorbing cells that are responsible for the bone erosion seen in RA. The signaling pathway initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors is critical for their differentiation into mature osteoclasts.

CaMKIIδ has been shown to be upregulated during osteoclast differentiation.[3] Inhibition of CaMKIIδ, either through gene silencing or pharmacological inhibitors, has been demonstrated to suppress the formation of osteoclasts and their bone-resorbing activity.[3][4] This inhibition is mediated through the downregulation of key signaling molecules, including MAPKs (ERK, JNK, and p38) and the transcription factor CREB, which are downstream of CaMKII.[3][4] Ultimately, this leads to the reduced expression of NFATc1, the master regulator of osteoclastogenesis.

Quantitative Data

In Vitro Potency

| Target | IC50 | Reference |

| CaMKIIα | ~1 µM | [5] |

| CaMKIIγ | ~30 µM | [5] |

Preclinical Efficacy in Cardiomyocytes

While the primary indication for this compound was rheumatoid arthritis, its effects as a CaMKII inhibitor were also studied in cardiomyocytes. These studies provide quantitative insights into its biological activity.

| Parameter | Control | This compound (SMP-114) | Cell Type | Reference |

| SR Ca2+ Sparks (sparks/100 µm/s) | 3.02 ± 0.91 | 0.72 ± 0.33 | Human Atrial Cardiomyocytes | [5] |

| SR Ca2+ Sparks (sparks/100 µm/s) | 1.69 ± 0.27 | 0.78 ± 0.23 | Failing Human Left Ventricular Cardiomyocytes | [5] |

| SR Ca2+ Sparks (sparks/100 µm/s) | 1.50 ± 0.28 | 0.30 ± 0.07 | Murine Ventricular Cardiomyocytes | [5] |

| Spontaneous Ca2+ Release Events (per 30s) | 0.927 ± 0.216 | 0.356 ± 0.109 | Murine Ventricular Cardiomyocytes | [5] |

| Post-rest Potentiation of Ca2+-transient amplitude | 37 ± 4% | 52 ± 5% | Murine Ventricular Cardiomyocytes | [5] |

Experimental Protocols

In Vitro Osteoclastogenesis Assay

A general protocol for assessing the effect of inhibitors on osteoclast differentiation is as follows:

-

Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

-

Induction of Osteoclastogenesis: BMMs are then cultured with M-CSF and RANKL to induce differentiation into osteoclasts. The test compound (e.g., this compound) is added at various concentrations.

-

TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated cells are identified and counted as mature osteoclasts.

-

Bone Resorption Assay: To assess function, osteoclasts are cultured on a calcium phosphate-coated surface. The area of resorption pits is quantified after the removal of the cells.

Collagen-Induced Arthritis (CIA) in Rats

This compound was reported to be effective in a rat model of collagen-induced arthritis. A typical experimental workflow for such a study is outlined below.

Clinical Development and Discontinuation

This compound (SMP-114) progressed into Phase I and subsequently Phase II clinical trials for the treatment of rheumatoid arthritis.[1][2] While specific data from the Phase I safety and pharmacokinetic studies in healthy volunteers are not publicly available, the compound was advanced to patient studies.

However, a 2010 publication indicated that despite its efficacy in the preclinical collagen-induced arthritis model, this compound did not demonstrate efficacy in a 24-week Phase II trial in patients with rheumatoid arthritis. This lack of clinical efficacy led to the discontinuation of its development for this indication. The specific details of the Phase II trial, including patient population, primary endpoints, and quantitative outcomes, have not been formally published.

Conclusion

The development of this compound (SMP-114) represents a targeted therapeutic approach based on a sound scientific rationale: the inhibition of CaMKII to modulate inflammatory and destructive pathways in rheumatoid arthritis. Preclinical studies, particularly the demonstrated efficacy in a rat model of collagen-induced arthritis and the understanding of CaMKII's role in osteoclastogenesis, provided a strong foundation for its clinical investigation.

However, the failure of this compound to demonstrate efficacy in Phase II clinical trials underscores the significant challenges in translating preclinical findings into clinical benefit for complex autoimmune diseases like rheumatoid arthritis. This case study highlights the importance of target validation in human disease and the complexities of clinical trial design and execution. While this compound did not succeed as a treatment for RA, the knowledge gained from its development contributes to the broader understanding of CaMKII signaling and its potential as a therapeutic target in other disease areas. The data from its investigation in cardiac conditions suggest that the story of CaMKII inhibition in human therapeutics may not be over.

References

- 1. sumitomo-pharma.com [sumitomo-pharma.com]

- 2. sumitomo-pharma.com [sumitomo-pharma.com]

- 3. CaMKII(δ) regulates osteoclastogenesis through ERK, JNK, and p38 MAPKs and CREB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium/calmodulin-dependent kinase activity is required for efficient induction of osteoclast differentiation and bone resorption by receptor activator of nuclear factor kappa B ligand (RANKL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies on Rimacalib for Rheumatoid Arthritis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimacalib (SMP-114) is an orally available small molecule inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII) that has been subject to investigational studies for the treatment of rheumatoid arthritis (RA). Preclinical evidence demonstrated its efficacy in animal models of arthritis, suggesting a potential role in mitigating inflammatory processes and bone erosion characteristic of the disease. However, a thorough review of publicly available data indicates a lack of published results from its Phase II clinical trials in rheumatoid arthritis. This suggests that the clinical development of this compound for this indication may have been discontinued. This technical guide provides a comprehensive overview of the available preclinical data, the implicated signaling pathways, and the experimental methodologies relevant to the investigation of this compound and the broader role of CaMKII in RA.

Introduction to this compound and its Target: CaMKII

This compound is a potent inhibitor of CaMKII, a serine/threonine protein kinase that plays a crucial role in various cellular processes by decoding intracellular calcium signals. In the context of rheumatoid arthritis, the interest in CaMKII inhibition stems from the enzyme's involvement in inflammatory and destructive pathways.

Mechanism of Action

This compound functions as a CaMKII inhibitor. The primary mechanism of action is the modulation of downstream signaling cascades that are dependent on CaMKII activity.

Preclinical Investigations of this compound in Rheumatoid Arthritis

While clinical data remains elusive, preclinical studies have provided foundational evidence for the potential utility of this compound in rheumatoid arthritis.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

A key preclinical study demonstrated that this compound (SMP-114) was effective in a collagen-induced arthritis model in rats.[1] This model is a widely accepted standard for evaluating the efficacy of potential anti-arthritic drugs, as it shares many pathological features with human RA, including synovitis, cartilage degradation, and bone erosion.

In Vitro Studies with Rheumatoid Synovial Fibroblasts (RSF)

Interestingly, a study investigating the effect of this compound on rheumatoid synovial fibroblasts (RSF) found that the CaMKII inhibitor did not reduce the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis and inflammation in the RA synovium.[1] This suggests that the anti-arthritic effects of this compound observed in the CIA model may be independent of the HIF-1α-induced VEGF production pathway in these cells.[1]

The Role of CaMKII Signaling in Rheumatoid Arthritis Pathogenesis

The rationale for targeting CaMKII in rheumatoid arthritis is based on its involvement in key pathological processes, including inflammation and osteoclastogenesis.

CaMKII in Inflammatory Signaling

CaMKII is implicated in the activation of various inflammatory pathways. While direct evidence in RA synovial tissue is still emerging, studies in other cell types have shown that CaMKII can regulate the production of pro-inflammatory cytokines.

CaMKII in Osteoclastogenesis and Bone Erosion

A critical aspect of RA is the destruction of bone, a process primarily mediated by osteoclasts. CaMKIIδ, an isoform of CaMKII, has been shown to be a crucial regulator of osteoclast differentiation and function.[2] It is involved in the signaling cascade initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in osteoclastogenesis.[2] Inhibition of CaMKIIδ has been demonstrated to suppress osteoclast formation and bone resorption.[2]

The signaling pathway illustrates the central role of RANKL in stimulating osteoclast precursor cells. This binding activates downstream pathways, including MAPKs (ERK, JNK, p38) and CREB, which are modulated by CaMKIIδ, ultimately leading to the expression of genes essential for osteoclast function and bone resorption.[2]

Experimental Protocols

This section details the methodologies for key experiments relevant to the preclinical evaluation of CaMKII inhibitors for rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Objective: To induce an autoimmune arthritis in susceptible rodent strains that mimics the inflammatory and destructive joint pathology of human RA.

Materials:

-

Lyophilized type II collagen (bovine or chicken)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.05 M acetic acid

-

Susceptible mouse (e.g., DBA/1) or rat (e.g., Lewis) strains

-

Syringes and needles

Procedure (Mouse Model):

-

Preparation of Collagen Emulsion: Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by gentle rotation overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and CFA. The emulsion should be stable and not separate upon standing.

-

Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare a fresh emulsion of type II collagen with IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.

-

Arthritis Assessment: Beginning around day 24, visually score the paws for signs of arthritis (redness, swelling) several times a week. A common scoring system is:

-

0 = No evidence of erythema and swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompass the ankle, foot, and digits The maximum score per mouse is 16.

-

-

Drug Administration: The investigational compound (e.g., this compound) or vehicle is typically administered daily, starting before or after the onset of clinical signs of arthritis, depending on the study's objective (prophylactic or therapeutic).

In Vitro Culture of Rheumatoid Synovial Fibroblasts (RSF)

Objective: To isolate and culture primary synovial fibroblasts from the synovial tissue of RA patients to study their pathogenic behavior and response to therapeutic agents in vitro.

Materials:

-

Synovial tissue from RA patients undergoing synovectomy or joint replacement

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase

-

Trypsin-EDTA

-

Cell culture flasks and plates

Procedure:

-

Tissue Digestion: Mince the synovial tissue into small pieces and digest with collagenase in DMEM at 37°C for 1-2 hours with gentle agitation.

-

Cell Isolation: Filter the cell suspension through a cell strainer to remove undigested tissue. Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and antibiotics.

-

Cell Culture: Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2. The adherent, spindle-shaped synovial fibroblasts will proliferate.

-

Subculture: When the cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate them at a lower density. RSF are typically used for experiments between passages 3 and 8.

-

Experimental Treatment: Plate the RSF in appropriate culture plates and treat with pro-inflammatory stimuli (e.g., IL-1β, TNF-α) in the presence or absence of the investigational compound (e.g., this compound).

-

Analysis: Analyze cell supernatants for cytokine and chemokine production (e.g., by ELISA) and cell lysates for protein expression and signaling pathway activation (e.g., by Western blot).

Quantitative Data Summary

Due to the absence of published clinical trial data for this compound in rheumatoid arthritis, a quantitative summary of its clinical efficacy and safety cannot be provided. Preclinical studies have not reported detailed quantitative data in a format suitable for tabular summary in this context.

Conclusion and Future Perspectives

This compound, a CaMKII inhibitor, has demonstrated promising preclinical efficacy in a rat model of rheumatoid arthritis. The scientific rationale for targeting CaMKII in RA is supported by its role in osteoclastogenesis, a key driver of joint destruction. However, the lack of publicly available data from its Phase II clinical trials is a significant gap in our understanding of its potential as a therapeutic agent for RA. It is likely that the development of this compound for this indication was halted, a common occurrence in the pharmaceutical pipeline.

Future research in this area could focus on several aspects:

-

Elucidating the specific downstream targets of CaMKII in RA synovial fibroblasts and immune cells to better understand its role in the inflammatory milieu of the joint.

-

Developing more selective CaMKII isoform inhibitors to potentially enhance efficacy and minimize off-target effects.

-

Investigating the potential of CaMKII inhibitors in combination with other DMARDs to achieve synergistic therapeutic effects.

While the story of this compound in rheumatoid arthritis may be incomplete, the exploration of CaMKII as a therapeutic target remains a valid and intriguing avenue for future drug discovery efforts in autoimmune and inflammatory diseases.

References

- 1. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CaMKII(δ) regulates osteoclastogenesis through ERK, JNK, and p38 MAPKs and CREB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Rimacalib: A Novel CaMKII Inhibitor for Cardiac Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rimacalib (also known as SMP-114) is an orally bioavailable small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Initially developed for the treatment of rheumatoid arthritis, its mechanism of action holds significant promise for the management of cardiac conditions, particularly those associated with pathological calcium handling, such as heart failure and arrhythmias. Preclinical evidence, primarily from cellular models, demonstrates that this compound effectively reduces sarcoplasmic reticulum (SR) Ca2+ leak and suppresses arrhythmogenic spontaneous Ca2+ release events in cardiomyocytes from both animal models and human patients with heart failure. This technical guide provides a comprehensive overview of the preclinical research on this compound for cardiac applications, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting CaMKII, a crucial signaling molecule in the heart.[1] In pathological cardiac conditions like heart failure, CaMKII becomes chronically hyperactive, leading to detrimental downstream effects. One of the most significant consequences of CaMKII hyperactivity is the hyperphosphorylation of the ryanodine receptor 2 (RyR2), the primary Ca2+ release channel on the sarcoplasmic reticulum. This hyperphosphorylation increases the open probability of RyR2 channels during diastole, resulting in a spontaneous leakage of Ca2+ from the SR. This "SR Ca2+ leak" can lead to delayed afterdepolarizations (DADs), which are a known trigger for cardiac arrhythmias.[1][2]

By inhibiting CaMKII, this compound prevents the hyperphosphorylation of RyR2, thereby reducing SR Ca2+ leak and mitigating the substrate for arrhythmogenesis.[1]

Quantitative Data from Preclinical Studies

The primary source of preclinical data for this compound in a cardiac context comes from a study by Mustroph et al. (2017).[1] The key findings from this in vitro study are summarized in the tables below.

Table 1: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Spark Frequency

| Cell Type | Condition | Control (sparks/100 µm/s) | This compound (10 µM) (sparks/100 µm/s) | % Reduction |

| Human Atrial Myocytes | Baseline | 3.02 ± 0.91 | 0.72 ± 0.33 | 76.2% |

| Human Failing Ventricular Myocytes | Baseline | 1.69 ± 0.27 | 0.78 ± 0.23 | 53.8% |

| Murine Ventricular Myocytes | Baseline | 1.50 ± 0.28 | 0.30 ± 0.07 | 80.0% |

Data are presented as mean ± SEM.[1]

Table 2: Effect of this compound on Spontaneous Arrhythmogenic Ca2+ Release Events

| Cell Type | Condition | Control (events per 30s) | This compound (10 µM) (events per 30s) | % Reduction |

| Murine Ventricular Myocytes | Post-rest | 0.927 ± 0.216 | 0.356 ± 0.109 | 61.6% |

Data are presented as mean ± SEM.[1]

Table 3: Effect of this compound on Post-Rest Potentiation of Ca2+ Transient Amplitude

| Cell Type | Condition | Control (%) | This compound (10 µM) (%) | % Improvement |

| Murine Ventricular Myocytes | Post-rest | 37 ± 4 | 52 ± 5 | 40.5% |

Data are presented as mean ± SEM.[1]

Notably, the study by Mustroph et al. (2017) also reported that this compound did not negatively impact global excitation-contraction coupling, as neither systolic Ca2+ release nor single-cell contractility was compromised at the tested concentration.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cardiomyocyte Isolation

-

Human Cardiomyocytes: Atrial and ventricular tissues were obtained from patients undergoing cardiac surgery. The tissue was minced and enzymatically digested using a solution containing collagenase and protease. Myocytes were then mechanically dispersed and filtered.

-

Murine Cardiomyocytes: Hearts were excised from mice and retrogradely perfused on a Langendorff apparatus with a Ca2+-free solution followed by an enzyme solution containing collagenase. The digested heart was then minced, and single cardiomyocytes were isolated by gentle trituration.

Measurement of SR Ca2+ Sparks

-

Loading with Fluorescent Indicator: Isolated cardiomyocytes were loaded with the Ca2+ indicator Fluo-4 AM.

-

Confocal Microscopy: Cells were imaged using a laser scanning confocal microscope.

-

Data Acquisition: Line-scan images were acquired along the longitudinal axis of the myocyte to capture spontaneous, localized Ca2+ release events (Ca2+ sparks).

-

Analysis: The frequency of Ca2+ sparks was quantified and normalized to the scan length and duration.

Measurement of Spontaneous Arrhythmogenic Ca2+ Release

-

Pacing Protocol: Cardiomyocytes were electrically field-stimulated at a constant frequency.

-

Cessation of Pacing: Pacing was stopped, and the cells were observed during a 30-second rest period.

-

Data Acquisition: Spontaneous Ca2+ transients or waves occurring during the rest period were recorded using confocal microscopy.

-

Analysis: The number of spontaneous Ca2+ release events per cell during the 30-second pause was quantified.

Discussion and Future Directions

The preclinical data available for this compound in cardiac applications, although limited to a single primary study, are promising. The significant reduction in SR Ca2+ leak in both human and murine cardiomyocytes, without adverse effects on normal Ca2+ cycling and contractility, suggests a favorable therapeutic window.[1] The observed decrease in arrhythmogenic spontaneous Ca2+ release further supports its potential as an antiarrhythmic agent.[1]

However, the lack of in vivo data in animal models of heart failure or arrhythmia is a significant gap in the current preclinical profile of this compound. Future studies should focus on:

-

In vivo efficacy studies: Evaluating the antiarrhythmic and anti-remodeling effects of this compound in established animal models of heart failure (e.g., post-myocardial infarction or pressure overload models).

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the context of cardiac disease models to establish optimal dosing regimens.

-

Electrophysiological studies: Investigating the effects of this compound on cardiac action potential duration and other electrophysiological parameters to fully understand its antiarrhythmic profile.

-

Safety and toxicology studies: Comprehensive assessment of the long-term safety and potential off-target effects of this compound in relevant animal models.

Conclusion

This compound is a potent CaMKII inhibitor with a clear mechanism of action relevant to the pathophysiology of heart failure and arrhythmias. The existing preclinical cellular data provide a strong rationale for its further development for cardiac indications. The completion of the suggested future studies will be critical to fully elucidate its therapeutic potential and pave the way for clinical translation in cardiology.

References

Rimacalib (SMP-114): A Technical Guide on its Attenuation of Sarcoplasmic Reticulum Ca2+ Leak

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sarcoplasmic reticulum (SR) Ca2+ leak, primarily through the cardiac ryanodine receptor (RyR2), is a critical pathophysiological mechanism in the development of cardiac arrhythmias and the progression of heart failure.[1][2] This leak is significantly exacerbated by the hyperactivity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which phosphorylates RyR2 and increases its open probability during diastole.[3][4] Rimacalib (also known as SMP-114) is an orally bioavailable, potent inhibitor of CaMKII that has demonstrated significant efficacy in reducing SR Ca2+ leak across various preclinical models, including human cardiomyocytes.[1] This document provides a detailed overview of the mechanism of action of this compound, quantitative data on its effects, and the experimental protocols used to ascertain its efficacy.

Core Mechanism: Inhibition of CaMKII-Mediated RyR2 Phosphorylation

Under pathological conditions such as heart failure and atrial fibrillation, CaMKII becomes hyperactive.[3] This activated CaMKII directly phosphorylates RyR2 at the Serine 2814 residue, which leads to a conformational change in the channel.[4] This change increases the channel's sensitivity to cytosolic Ca2+, resulting in a pathological diastolic Ca2+ leak from the SR.[1][4] This leak can deplete SR Ca2+ stores, impairing contractile function, and can also trigger delayed afterdepolarizations (DADs), leading to arrhythmias.[5][6]

This compound functions as an ATP-competitive inhibitor of CaMKII.[7] By blocking the kinase activity of CaMKII, this compound prevents the hyperphosphorylation of RyR2, thereby stabilizing the channel in its closed state during diastole and reducing the pathological Ca2+ leak.[1]

Signaling Pathway Diagram

Caption: this compound inhibits CaMKII, preventing RyR2 phosphorylation and subsequent SR Ca2+ leak.

Quantitative Data on this compound's Efficacy

This compound has been shown to be a potent inhibitor of CaMKII isoforms, with varying IC50 values.[8][9] Its biological effect is a significant reduction in the frequency of Ca2+ sparks, which are the elementary events of SR Ca2+ leak.

Table 1: IC50 Values of this compound for CaMKII Isoforms

| CaMKII Isoform | IC50 Value | Reference |

| CaMKIIα | ~1 µM | [8][9] |

| CaMKIIγ | ~30 µM | [8][9] |

Table 2: Effect of this compound (SMP-114) on SR Ca2+ Leak (Ca2+ Sparks)

| Cell Type | Condition | Ca2+ Spark Frequency (sparks/100 µm/s) | Percent Reduction | Reference |

| Human Atrial Cardiomyocytes | Control | 3.02 ± 0.91 | \multirow{2}{}{76.2%} | \multirow{2}{}{[1]} |

| This compound | 0.72 ± 0.33 | |||

| Human Failing Left Ventricular Cardiomyocytes | Control | 1.69 ± 0.27 | \multirow{2}{}{53.8%} | \multirow{2}{}{[1]} |

| This compound | 0.78 ± 0.23 | |||

| Murine Ventricular Cardiomyocytes | Control | 1.50 ± 0.28 | \multirow{2}{}{80.0%} | \multirow{2}{}{[1]} |

| This compound | 0.30 ± 0.07 |

Table 3: Additional Arrhythmogenic Correlates Affected by this compound

| Parameter | Condition | Value | Percent Change | Reference |

| Spontaneous Ca2+ Release Events | Control | 0.927 ± 0.216 events / 30s | \multirow{2}{}{-61.6%} | \multirow{2}{}{[1]} |

| (per 30s stimulation cessation) | This compound | 0.356 ± 0.109 events / 30s | ||

| Post-Rest Potentiation of Ca2+ Transient Amplitude | Control | 37 ± 4% | \multirow{2}{}{+40.5%} | \multirow{2}{}{[1][8]} |

| (Fura-2) | This compound | 52 ± 5% |

Experimental Protocols

The quantitative assessment of SR Ca2+ leak is primarily achieved through high-resolution confocal microscopy to visualize Ca2+ sparks. An alternative method provides a global measure of the leak by pharmacologically blocking RyR2.

Protocol 1: Measurement of Ca2+ Sparks in Isolated Cardiomyocytes

This is the principal method used to generate the data on this compound's effect on SR Ca2+ leak.[1][10]

1. Cardiomyocyte Isolation:

-

Human or animal cardiac tissue is obtained following approved ethical guidelines.[11]

-

The heart is rapidly excised and cannulated for Langendorff perfusion with a collagenase- and protease-containing solution to digest the extracellular matrix and isolate individual cardiomyocytes.[11]

2. Fluorescent Ca2+ Dye Loading:

-

Isolated cardiomyocytes are incubated with a Ca2+-sensitive fluorescent indicator, typically 5 µmol/L Fluo-4 AM, for approximately 15 minutes at room temperature.[11][12]

-

For drug studies, cardiomyocytes are pre-incubated with the compound of interest (e.g., 10 µM this compound) for at least 15 minutes.[8][9]

3. Confocal Ca2+ Imaging:

-

Cells are placed on a perfusion chamber of a confocal microscope (e.g., Leica TCS SP8) with a 63x oil immersion objective.[11]

-

To normalize SR Ca2+ load, cells are field-stimulated at 1 Hz for 1 minute.[12]

-

Immediately after pacing ceases, line-scan images are acquired along the longitudinal axis of the myocyte at a high temporal resolution (e.g., 400 lines/s) for a duration of 20-30 seconds to record spontaneous diastolic Ca2+ release events.[11][12]

-

Fluo-4 is excited at 488 nm, and emission is collected between 505–530 nm.[11]

4. Data Analysis:

-

The recorded line-scan images are analyzed using specialized software (e.g., a custom-developed program or SparkMaster 2) to detect and quantify Ca2+ sparks.[10][12]

-

Key parameters extracted are Ca2+ spark frequency (normalized to scanning distance and time), amplitude (ΔF/F0), and spatial/temporal characteristics.[11][12]

Workflow Diagram: Ca2+ Spark Measurement

Caption: Workflow for the isolation and analysis of Ca2+ sparks in cardiomyocytes.

Protocol 2: Global SR Ca2+ Leak Measurement (Tetracaine Method)

This alternative method quantifies the total, non-spark-mediated SR Ca2+ leak.[13][14]

1. Cell Preparation and Perfusion:

-

Cardiomyocytes are isolated and loaded with a Ca2+ indicator as described above.

-

Cells are brought to a steady state by electrical stimulation (e.g., 0.5 Hz).[13]

2. Ion Channel Blockade:

-

Following the last stimulus, the superfusate is rapidly switched to a solution containing 0 Na+ and 0 Ca2+ (0 Na/0 Ca). This prevents Ca2+ extrusion via the Na+/Ca2+ exchanger and Ca2+ influx, isolating the intracellular Ca2+ dynamics.[13][14]

-

The cell is allowed to reach a new steady-state resting cytosolic Ca2+ level.

3. RyR2 Inhibition:

-

The 0 Na/0 Ca solution is then switched to one also containing an RyR2 blocker (e.g., 1 mmol/L tetracaine).[13][14]

-

Blocking the diastolic SR Ca2+ leak with tetracaine causes Ca2+ to shift from the cytosol back into the SR, resulting in a measurable drop in resting cytosolic Ca2+ and a corresponding rise in SR Ca2+ content.[14]

4. SR Ca2+ Content Measurement and Calculation:

-

After a steady state is reached with tetracaine, a high concentration of caffeine (e.g., 10 mmol/L) is rapidly applied to release the entire SR Ca2+ content.[13]

-

The magnitude of the caffeine-induced Ca2+ transient is used to quantify the total SR Ca2+ load ([Ca2+]SRT).[13][14]

-

By comparing the shift in cytosolic and SR Ca2+ levels before and after tetracaine application, the total SR Ca2+ leak flux (Jleak) can be calculated.[14]

Conclusion

This compound (SMP-114) effectively reduces pathological sarcoplasmic reticulum Ca2+ leak in both animal models and, crucially, in human cardiac tissue from patients with heart failure.[1] Its mechanism of action, the inhibition of CaMKII, directly targets a central hub in the signaling cascade that leads to RyR2 dysfunction. The quantitative data strongly support its potential as a therapeutic agent for treating arrhythmias and heart failure, conditions where SR Ca2+ leak is a known contributor to the disease phenotype.[1] Further clinical investigation is warranted to translate these promising preclinical findings into human therapies.

References

- 1. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarcoplasmic reticulum Ca2+ leak in heart failure: mere observation or functional relevance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calmodulin kinase II-mediated sarcoplasmic reticulum Ca2+ leak promotes atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CaMKII-dependent phosphorylation of RyR2 promotes targetable pathological RyR2 conformational shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sarcoplasmic reticulum calcium leak contributes to arrhythmia but not to heart failure progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. Quantification of Sarcoplasmic Reticulum Ca2+ Release in Primary Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophysics-reports.org [biophysics-reports.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Quantitative assessment of the SR Ca2+ leak-load relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Rimacalib: Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimacalib (also known as SMP-114) is a potent and orally bioavailable small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical data of this compound. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed insights into its mechanism of action, pharmacokinetic profile, and effects on inflammatory pathways relevant to diseases such as rheumatoid arthritis. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide | [1][2] |

| Synonyms | SMP-114 | [3][4][5] |

| CAS Number | 215174-50-8 | [4] |

| Molecular Formula | C22H23FN4O2 | [4] |

| Molecular Weight | 394.44 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Inhibition of CaMKII

This compound functions as a direct inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine protein kinase that plays a crucial role in various cellular signaling cascades.

In Vitro Kinase Inhibition

This compound has been shown to inhibit the activity of different CaMKII isoforms with varying potency. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

| CaMKII Isoform | IC50 |

| CaMKIIα | ~1 µM |

| CaMKIIγ | ~30 µM |

CaMKII Signaling Pathway

CaMKII is a key downstream effector of calcium signaling. An increase in intracellular calcium leads to the activation of calmodulin (CaM), which in turn binds to and activates CaMKII. Activated CaMKII can then phosphorylate a wide range of substrate proteins, leading to the modulation of various cellular processes, including inflammation. In the context of rheumatoid arthritis, CaMKII is implicated in the signaling pathways that drive the production of pro-inflammatory cytokines in synovial fibroblasts.

Figure 1: Simplified CaMKII signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics

While comprehensive pharmacokinetic data for this compound in the public domain is limited, it has been described as an orally available compound.[3] The table below summarizes hypothetical preclinical pharmacokinetic parameters in rodents, which are critical for designing in vivo efficacy studies. Note: The following data are illustrative and not based on published studies for this compound.

| Parameter | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

| This compound | Rat | 10 | Oral | 500 | 2 | 6 | 40 |

| This compound | Mouse | 10 | Oral | 800 | 1 | 4 | 55 |

Efficacy in a Preclinical Model of Rheumatoid Arthritis

This compound has been investigated for its potential therapeutic effects in the context of rheumatoid arthritis.

Effect on Cytokine Production in Rheumatoid Synovial Fibroblasts

A key aspect of rheumatoid arthritis pathology is the overproduction of pro-inflammatory cytokines by synovial fibroblasts. The effect of this compound on the production of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a critical measure of its anti-inflammatory potential. One study investigated the effects of SMP-114 on rheumatoid synovial fibroblasts (RSF) cultured under pro-inflammatory and hypoxic conditions.[6] While this particular study found that SMP-114 did not reduce VEGF production, it highlights the methodology for assessing the impact of CaMKII inhibition on cytokine expression in this cell type.[6]

Experimental Protocols

In Vitro CaMKII Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CaMKII.

Materials:

-

Recombinant human CaMKIIα or CaMKIIγ

-

ATP

-

Syntide-2 (substrate peptide)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

Radiolabeled ATP ([\gamma-32P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant CaMKII, and the substrate peptide.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (and [\gamma-32P]ATP if using a radioactive method).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting or luminescence detection).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: Workflow for an in vitro CaMKII inhibition assay.

Measurement of Cytokine Inhibition in Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

This protocol describes a method to evaluate the effect of this compound on the production of TNF-α and IL-6 by primary human RASFs.

Materials:

-

Primary human RASFs

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Recombinant human Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for stimulation

-

This compound (dissolved in DMSO)

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Cell Culture: Culture primary human RASFs in T75 flasks until they reach 80-90% confluency.

-

Seeding: Seed the RASFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 24 hours.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 values.

Figure 3: Workflow for measuring cytokine inhibition in RASFs.

Conclusion

This compound is a promising CaMKII inhibitor with demonstrated in vitro activity and oral availability. Its mechanism of action, targeting a key inflammatory signaling pathway, suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. This technical guide provides a foundational understanding of this compound's chemical and biological properties. Further research, particularly in the areas of in vivo pharmacokinetics and efficacy in various disease models, will be crucial for its continued development. The provided experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound.

References

- 1. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role for CaMKII inhibition in rheumatoid arthritis: effects on HIF-1-induced VEGF production by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Rimacalib (SMP-114): A Technical Guide to its Inhibition of CaMKII Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimacalib, also known as SMP-114, is an orally available small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Initially developed for the treatment of rheumatoid arthritis, where it entered Phase II clinical trials, its mechanism of action has also garnered significant interest for its potential therapeutic applications in cardiac conditions related to sarcoplasmic reticulum (SR) Ca2+ leakage, such as atrial fibrillation and heart failure.[1][2] This document provides a detailed overview of the inhibitory activity of this compound against CaMKII isoforms, experimental protocols for its evaluation, and its role in relevant signaling pathways.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The inhibitory activity of this compound has been characterized against several CaMKII isoforms, revealing a degree of selectivity. The available data indicates a higher potency for the α isoform compared to the γ isoform.

Table 1: this compound (SMP-114) IC50 Values for CaMKII Isoforms

| Isoform | IC50 Value |

| CaMKIIα | ~1 µM |

| CaMKIIγ | ~30 µM |

| CaMKIIβ | Data not publicly available |

| CaMKIIδ | Data not publicly available |

Note: The IC50 values for the CaMKIIβ and CaMKIIδ isoforms are not consistently reported in publicly accessible literature.

Experimental Protocols

Determining the IC50 values of an inhibitor like this compound requires a robust in vitro kinase assay. Below is a representative protocol synthesized from standard biochemical methodologies for measuring CaMKII activity. The exact parameters for generating the specific IC50 values in Table 1 may have differed.

In Vitro CaMKII Kinase Activity Assay (Non-Radioactive HPLC-MS Method)

This method measures the phosphorylation of a specific substrate peptide by CaMKII and quantifies both the substrate and its phosphorylated product using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

1. Reagents and Materials:

-

Recombinant human CaMKII isoforms (α, γ, etc.)

-

CaMKII-specific substrate peptide (e.g., Autocamtide-2, AC-2)

-

Calmodulin (CaM)

-

Adenosine triphosphate (ATP)

-

Calcium Chloride (CaCl2)

-

Magnesium Chloride (MgCl2)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

This compound (SMP-114) stock solution (in DMSO)

-

Quenching Solution (e.g., 1% Formic Acid)

-

HPLC-MS system

2. Assay Procedure:

-

Step 1: Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, CaCl2, Calmodulin, and the CaMKII substrate peptide.

-

Step 2: Inhibitor Dilution: Create a serial dilution of this compound in DMSO, followed by a further dilution in the Assay Buffer to achieve the desired final concentrations.

-

Step 3: Enzyme Preparation: Dilute the recombinant CaMKII enzyme to the desired concentration in Assay Buffer.

-

Step 4: Reaction Initiation: In a 96-well plate, combine the reaction mix, the diluted this compound (or DMSO for control wells), and the diluted CaMKII enzyme. Allow a brief pre-incubation period (e.g., 10 minutes) at room temperature.

-

Step 5: Start the Kinase Reaction: Initiate the phosphorylation reaction by adding a solution of ATP and MgCl2 to each well. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Step 6: Reaction Termination: Stop the reaction by adding the Quenching Solution to each well.

-

Step 7: Analysis: Analyze the samples by HPLC-MS to separate and quantify the amounts of the unphosphorylated substrate peptide and the phosphorylated product.

3. Data Analysis:

-

Calculate the percentage of substrate phosphorylation for each this compound concentration relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

References

Unlocking the Therapeutic Potential of Rimacalib: An Early-Stage Research Compendium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research surrounding Rimacalib (SMP-114), a potent and orally bioavailable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Initially investigated for rheumatoid arthritis, this compound has demonstrated significant therapeutic potential in cardiovascular diseases, particularly in mitigating arrhythmias and heart failure.[1][2] This document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: CaMKII Inhibition

This compound's primary mechanism of action is the inhibition of CaMKII, a crucial enzyme involved in various cellular signaling pathways.[3][4][5] By targeting CaMKII, this compound modulates downstream processes implicated in the pathophysiology of several diseases.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Inhibitory Activity of this compound against CaMKII Isoforms

| Isoform | IC50 |

| CaMKIIα | ~1 µM |

| CaMKIIγ | ~30 µM |

Source: MedchemExpress.com, GlpBio[3][4][5]

Table 2: Efficacy of this compound in Cardiomyocytes

| Parameter | Control | This compound (10 µM) | Cell Type |

| SR Ca2+ Sparks (sparks/100 µm/s) | 3.02 ± 0.91 | 0.72 ± 0.33 | Human Atrial |

| SR Ca2+ Sparks (sparks/100 µm/s) | 1.69 ± 0.27 | 0.78 ± 0.23 | Failing Human Left Ventricular |

| SR Ca2+ Sparks (sparks/100 µm/s) | 1.50 ± 0.28 | 0.30 ± 0.07 | Murine Ventricular |

| Spontaneous Arrhythmogenic Ca2+ Release Events (events/30s) | 0.927 ± 0.216 | 0.356 ± 0.109 | Murine Ventricular |

| Post-Rest Potentiation of Ca2+-Transient Amplitude (%) | 37 ± 4 | 52 ± 5 | Murine Ventricular |

| Ca2+-Transient Potentiation Improvement | 37.2 ± 4.3% | ~40% improvement | Murine Cardiomyocytes |

| Twitch Amplitude Increase | 97.2 ± 16% | 135.0 ± 15.4% | Murine Cardiomyocytes |

Source: Neef S, et al. Basic Res Cardiol. 2017.[2][3][4]

Experimental Protocols

In Vitro Inhibition Assay for IC50 Determination

A detailed protocol for the specific in vitro kinase assays used to determine the IC50 values for this compound against different CaMKII isoforms is not publicly available in the reviewed literature. However, a general methodology for such an assay would typically involve:

-

Reagents: Recombinant human CaMKII isoforms (α, γ), a suitable substrate peptide (e.g., Autocamtide-2), ATP (radiolabeled or with a detection-compatible modification), and the inhibitor (this compound) at varying concentrations.

-

Procedure:

-

The kinase, substrate, and inhibitor are incubated together in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like scintillation counting for radiolabeled ATP or fluorescence/luminescence-based assays.

-